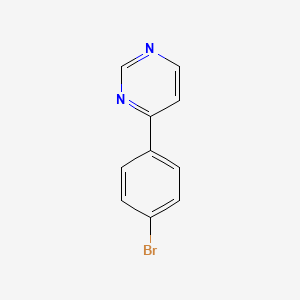

4-(4-Bromophenyl)pyrimidine

Description

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry in Research

The journey of pyrimidine chemistry began in the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the systematic study is often traced back to 1884, when German chemist Adolf Pinner synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and first proposed the name "pyrimidin". wikipedia.orgumich.edu A key moment in its history was the isolation and identification of the pyrimidine bases from nucleic acids, which cemented their biological significance. studysmarter.co.uk

The parent compound, pyrimidine itself, was first synthesized in 1900 by Gabriel and Colman. wikipedia.org Early research focused on understanding the fundamental reactivity and properties of this heterocyclic system. Over the 20th century, with the rise of medicinal chemistry, the focus shifted towards the synthesis of functionalized pyrimidine derivatives. Researchers recognized that the pyrimidine scaffold could be modified at various positions to modulate biological activity, leading to its widespread application in drug discovery. mdpi.comderpharmachemica.com This evolution has transformed the pyrimidine ring from a simple heterocyclic curiosity into one of the most important scaffolds for developing new medicines. ignited.inresearchgate.net

Overview of the 4-(4-Bromophenyl)pyrimidine Motif in Synthetic Organic Chemistry

The this compound motif is a valuable intermediate in organic synthesis. Its construction and subsequent modification are central to creating a variety of functional molecules. The synthesis of related structures often involves multi-step sequences starting from commercially available materials. For instance, the closely related and important intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), can be synthesized from p-bromophenylacetic acid through esterification, reaction with dimethyl carbonate, cyclization with formamidine (B1211174), and subsequent chlorination. google.comatlantis-press.comatlantis-press.com

The presence of the 4-bromophenyl group provides a strategic site for further chemical elaboration. The bromine atom is a key functional group that allows for a range of cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method used to arylate halogenated pyrimidines. researchgate.netmdpi.com By reacting this compound or its derivatives with various boronic acids in the presence of a palladium catalyst, chemists can introduce a wide array of aryl or heteroaryl groups. researchgate.netmdpi.com This modular approach is highly efficient for generating libraries of novel compounds for screening in drug discovery and materials science. For example, researchers have synthesized various pyrimidine derivatives containing the 4-bromophenyl group to explore their potential as bone anabolic agents. nih.gov

Interactive Data Table: Properties and Synthesis of Bromophenyl-Pyrimidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Application |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 146533-41-7 | C₁₀H₅BrCl₂N₂ | Intermediate for the synthesis of Macitentan. google.com |

| 4-(4-Bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine | Not available | C₁₉H₁₈BrN₄O₃ | Investigated as a potential bone anabolic agent. nih.gov |

| This compound-2-thiol | Not available | C₁₀H₇BrN₂S | Building block for organic electronics and materials science. chemimpex.com |

| 4-(4-Bromophenyl)-6-phenylpyrimidine-2-thiol | Not available | C₁₆H₁₁BrN₂S | Synthesized from a chalcone (B49325) precursor for biological activity studies. impactfactor.org |

Strategic Importance of Bromophenyl Substituents in Chemical Synthesis and Functionalization

The bromophenyl group is more than just a structural component; it is a strategic tool in chemical synthesis. The carbon-bromine bond provides a reactive site for functionalization, most notably through palladium-catalyzed cross-coupling reactions. mdpi.comacs.org This allows for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis.

The strategic importance of the bromophenyl substituent can be summarized as follows:

Versatile Reactive Handle: The bromine atom serves as an excellent leaving group in reactions like the Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents. mdpi.comnih.govcymitquimica.com This versatility is crucial for structure-activity relationship (SAR) studies in drug development, where modifying peripheral groups helps to optimize a compound's biological efficacy and pharmacokinetic properties.

Modulation of Physicochemical Properties: The presence of a bromine atom significantly influences the molecule's properties. It increases the compound's lipophilicity (fat-solubility), which can affect its ability to cross cell membranes. cymitquimica.com Furthermore, as an electron-withdrawing group, it can modulate the electronic character of the aromatic rings, which in turn affects molecular interactions and reactivity. scbt.com

Applications in Materials Science: The specific electronic and photophysical properties imparted by the bromophenyl group make these compounds interesting for applications in materials science, such as in the development of organic electronics or fluorescent probes. cymitquimica.com

Properties

IUPAC Name |

4-(4-bromophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUKKDJHYWHLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363922 | |

| Record name | 4-(4-bromophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53975-33-0 | |

| Record name | 4-(4-bromophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Studies of 4 4 Bromophenyl Pyrimidine and Its Analogues

Elucidation of Pyrimidine (B1678525) Formation Mechanisms

The synthesis of the pyrimidine core can be achieved through various strategies, including the cyclization of ketones with nitriles and the condensation of N-vinyl or N-aryl amides with nitriles. organic-chemistry.orgorganic-chemistry.org Mechanistic studies of these complex transformations are essential for optimizing reaction conditions and expanding their synthetic utility.

Identification of Reaction Intermediates (e.g., using real-time NMR)

Gaining insight into the transient species that form during a chemical reaction is key to understanding its mechanism. Recent advancements in fast multidimensional NMR spectroscopy have enabled the real-time, dynamic analysis of complex organic reactions involving unlabeled substrates. nih.govnih.gov This technique has been particularly insightful in the synthesis of pyrimidines from the reaction of ketones with nitriles in the presence of strong electrophiles like trifluoromethanesulfonic acid anhydride (B1165640) (Tf₂O). nih.gov

By implementing ultrafast 2D NMR methods, researchers have been able to monitor multiple spectral regions of interest as the reaction progresses. nih.govexlibrisgroup.com This approach has allowed for the confirmation of previously postulated intermediates and the discovery of hitherto undetected ones. nih.govnih.gov For instance, in the reaction between aliphatic ketones and alkyl nitriles promoted by Tf₂O, ultrafast 2D NMR experiments, including TOCSY and HMBC, revealed a sequence of intermediates leading to the final pyrimidine products. nih.gov The combination of real-time spectroscopic data with chemical shift calculations provides powerful evidence for the structural assignment of these transient species. nih.gov

Table 1: Illustrative Intermediates in Pyrimidine Synthesis Monitored by Real-Time NMR

| Intermediate Type | Spectroscopic Evidence (Conceptual) | Role in Mechanism |

| N-vinylimidoyl dichlorophosphate | Detected in reactions using POCl₃ as a catalyst. clockss.org | Initial adduct between ketone, nitrile, and catalyst. |

| N-vinyliminocarbenium cation | Inferred from the further reactions of N-vinylimidoyl dichlorophosphates. clockss.org | Highly reactive electrophile that reacts with excess nitrile. |

| Enaminone | Identified as an intermediate in the copper-catalyzed cyclization of ketones with nitriles. organic-chemistry.org | Key intermediate enabling subsequent C-N bond formations. |

| Aza-Zincke imine | Proposed intermediate in the ring-opening of Tf₂O-activated pyrimidines. | Formed after the initial nucleophilic attack, preceding further transformations. |

Pathways of Ring Opening and Closure Reactions

The pyrimidine ring, while aromatic, can undergo fascinating ring opening and closure reactions, which are fundamental to its derivatization and "skeletal editing." A prominent mechanism in this context is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. wikipedia.orgacs.org This mechanism is particularly relevant for the reaction of substituted pyrimidines with strong nucleophiles like metal amides. wikipedia.org

For example, in the reaction of a 4-phenyl-6-bromopyrimidine with sodium amide, the primary product is the 6-amino derivative. wikipedia.org Isotope labeling studies have provided conclusive evidence for the ANRORC mechanism. When the pyrimidine ring is labeled with ¹⁵N, a scrambling of the label is observed in the product, indicating that the ring has opened and re-closed, displacing an internal nitrogen atom to an external position. wikipedia.org This process involves the initial addition of the nucleophile, followed by cleavage of a C-N bond to form an open-chain intermediate, which then recyclizes to yield the final product. wikipedia.orgresearchgate.net Such transformations have also been studied in detail for azolo[1,5-a]pyrimidine systems with various nucleophiles. rsc.org

Mechanistic Insights into Cascade Reactions

Cascade reactions offer an elegant and efficient method for constructing complex molecular architectures from simple precursors in a single operation. 20.210.105 The synthesis of pyrimidine-containing scaffolds has greatly benefited from the design of novel cascade sequences. These reactions often involve a series of intramolecular events that follow an initial intermolecular reaction.

One such example is the reaction of bromo-substituted pyrido[3',2':4,5]pyrrolo-[1,2-c]pyrimidine with primary amines, which initiates an unexpected cascade process. nih.gov Following the expected amide formation, the amine attacks the pyrimidine ring, leading to its opening. This is followed by the loss of the bromine substituent and competitive cyclizations to form unique imidazolidene-substituted indoles and azaindoles. nih.gov Similarly, gold-catalyzed cascade reactions of propargyl alcohols with 3-amino-benzo[d]isoxazoles have been developed to synthesize pyrimidine derivatives through in-situ generated propargyl amine intermediates. mdpi.com These intricate transformations highlight the rich chemistry of the pyrimidine nucleus and its potential for generating molecular diversity.

Reactivity Profiles of the Pyrimidine Nucleus

The pyrimidine ring is a diazine, containing two nitrogen atoms at the 1 and 3 positions. This arrangement makes the ring electron-deficient, which profoundly influences its chemical reactivity. bhu.ac.in The electron-deficient nature accentuates the features of pyridine (B92270) chemistry, making electrophilic substitution difficult while facilitating nucleophilic attack. bhu.ac.in

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (SEAr): Direct electrophilic substitution on an unactivated pyrimidine ring is generally not feasible. bhu.ac.in The two electronegative nitrogen atoms deactivate the ring towards electrophilic attack. Furthermore, under the strongly acidic conditions often required for SEAr, the ring nitrogen atoms become protonated, further increasing this deactivation. However, the pyrimidine nucleus can be activated towards electrophiles by the introduction of electron-donating groups, such as in pyrimidone tautomers. bhu.ac.in For 4-(4-Bromophenyl)pyrimidine, electrophilic attack is far more likely to occur on the 4-bromophenyl ring rather than the pyrimidine nucleus itself.

Nucleophilic Aromatic Substitution (SNAr): SNAr is a characteristic and synthetically useful reaction for pyrimidines. The electron deficiency of the ring makes it susceptible to attack by nucleophiles. Leaving groups located at the C2, C4, and C6 positions are readily displaced. bhu.ac.in The attack is favored at these positions because the negative charge of the resulting anionic intermediate (a Meisenheimer-type complex) can be effectively delocalized over both nitrogen atoms. bhu.ac.instackexchange.com

In general, for pyrimidines with leaving groups at C2 and C4, the C4 position is more reactive towards nucleophiles. stackexchange.combaranlab.org This preference can be rationalized by frontier molecular orbital theory, where the lowest unoccupied molecular orbital (LUMO) often has a larger coefficient on the C4 carbon compared to the C2 carbon. stackexchange.com

Impact of Substituents on Pyrimidine Reactivity

Substituents on the pyrimidine ring can dramatically alter its reactivity and the regioselectivity of its reactions. This is particularly evident in SNAr reactions of dichloropyrimidines.

While 2,4-dichloropyrimidine (B19661) typically undergoes nucleophilic substitution preferentially at the C4 position, this selectivity is highly sensitive to the electronic and steric nature of other substituents on the ring. wuxiapptec.com For instance, the introduction of an electron-donating group (e.g., OMe, NHMe) at the C6 position can reverse this selectivity, making the C2 position the preferred site of attack. wuxiapptec.com Quantum mechanical calculations have been employed to analyze these effects, revealing that substituents can alter the energies and distributions of the LUMO and LUMO+1 orbitals, thereby influencing the site of nucleophilic attack. wuxiapptec.com

In the case of 2-MeSO₂-4-chloropyrimidine, a fascinating dichotomy in regioselectivity is observed. wuxiapptec.com While amines react at C4, nucleophiles like alkoxides and formamide (B127407) anions selectively attack the C2 position. This has been attributed to the formation of a hydrogen bond complex between the acidic proton of the methylsulfonyl (MeSO₂) group and the incoming nucleophile, which directs the attack to the adjacent C2 position. wuxiapptec.com Similarly, an electron-withdrawing substituent at C5 of a 2,4-dichloropyrimidine enhances the typical C4 selectivity for most nucleophiles, but this can be overridden by using tertiary amine nucleophiles, which show excellent C2 selectivity. acs.orgresearchgate.net

The reactivity of analogues such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) in Suzuki cross-coupling reactions is also influenced by substituent effects. Studies have shown that electron-rich aryl boronic acids tend to give better yields, whereas electron-withdrawing boronic acids may lead to slower reaction rates and lower yields, a phenomenon potentially influenced by the electron-deficient nature of the pyrimidine ring itself. mdpi.comresearchgate.net

Table 2: Influence of Substituents on the Regioselectivity of SNAr on Dichloropyrimidines

| Substrate | Substituent at C5/C6 | Nucleophile | Major Product | Rationale | Reference |

| 2,4-Dichloropyrimidine | H | Typical Amines | C4-Substitution | C4 has a higher LUMO coefficient; more stable intermediate. | stackexchange.comwuxiapptec.com |

| 2,4-Dichloropyrimidine | C6-OMe (EDG) | Amines | C2-Substitution | Substituent alters LUMO/LUMO+1 distribution. | wuxiapptec.com |

| 2,4-Dichloro-5-cyanopyrimidine | C5-CN (EWG) | Secondary Amines | C4-Substitution | EWG at C5 enhances inherent C4 reactivity. | acs.orgresearchgate.net |

| 2,4-Dichloro-5-cyanopyrimidine | C5-CN (EWG) | Tertiary Amines | C2-Substitution | Specific interaction/mechanism with tertiary amines overrides C4 preference. | acs.orgresearchgate.net |

| 2-MeSO₂-4-chloropyrimidine | - | Alkoxides | C2-Substitution | H-bonding between MeSO₂ and nucleophile directs attack to C2. | wuxiapptec.com |

Reactivity of the 4-Bromophenyl Moiety

The reactivity of the 4-bromophenyl moiety in this compound and its analogues is predominantly centered around the carbon-bromine (C-Br) bond. This bond serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of more complex molecular architectures. The electron-withdrawing nature of the pyrimidine ring can influence the reactivity of the C-Br bond, making it susceptible to activation under various catalytic conditions.

The selective activation of the C-Br bond in bromophenyl-substituted pyrimidines is most prominently demonstrated through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. While direct studies on this compound are limited in publicly available literature, extensive research on analogues such as 5-(4-bromophenyl)-4,6-dichloropyrimidine provides significant insights into the reactivity of the C-Br bond.

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds. In the case of 5-(4-bromophenyl)-4,6-dichloropyrimidine, the C-Br bond can be selectively coupled with various aryl/heteroaryl boronic acids using a Pd(0) catalyst. mdpi.comresearchgate.net Optimized conditions often involve the use of Pd(PPh₃)₄ as the catalyst, a base such as K₃PO₄, and a solvent like 1,4-dioxane. mdpi.comresearchgate.net The reaction is typically carried out under an inert atmosphere at elevated temperatures (70–80 °C). mdpi.com

The electronic nature of the boronic acid coupling partner has been shown to significantly impact the reaction yield. Electron-rich boronic acids tend to provide good to excellent yields of the coupled products. mdpi.comresearchgate.net Conversely, boronic acids bearing electron-withdrawing substituents often result in lower yields. mdpi.com This suggests that the electronic properties of the coupling partners play a crucial role in the efficiency of the transmetalation step of the catalytic cycle.

It has been observed that the nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, potentially lowering its activity and affecting the reaction yield. mdpi.com This interaction can make the cross-coupling of pyrimidine-containing substrates more challenging compared to their homo-aryl counterparts. mdpi.com

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| 4-Methoxyphenylboronic acid | 5-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 85 |

| 4-Methylphenylboronic acid | 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 82 |

| 3-Chloro-4-fluorophenylboronic acid | Product not formed | N/A |

| 4-Chlorophenylboronic acid | 5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 65 |

| 3,4-Dichlorophenylboronic acid | 5-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 58 |

Other Potential Transformations:

While specific examples for this compound are not detailed in the available search results, the C-Br bond is expected to be amenable to other palladium-catalyzed transformations, including:

Sonogashira Coupling: This reaction would involve the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylethynylpyrimidine. wikipedia.orgorganic-chemistry.org Pyrimidine moieties have been shown to be compatible with Sonogashira coupling conditions. wikipedia.org

Heck Reaction: The Heck reaction could be employed to couple the this compound with an alkene to form a substituted alkene derivative. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.org

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction would allow for the coupling of this compound with various primary or secondary amines to yield the corresponding N-arylpyrimidine derivatives. wikipedia.orglibretexts.orgacsgcipr.org

Lithiation: Directed lithiation of pyrimidine rings is a known strategy for functionalization. acs.orgnih.gov While direct lithiation of the bromophenyl ring is less common, lithium-halogen exchange could potentially be achieved to generate a lithiated intermediate, which can then be reacted with various electrophiles.

The study of on-surface chemistry provides insights into the self-assembly and reactivity of molecules at the nanoscale. Research on analogues of this compound, such as 5-(2-(4-bromophenyl)ethynyl)pyrimidine (PEPmBr), on single-crystal metal surfaces reveals the intricate interplay between intermolecular and molecule-substrate interactions.

When PEPmBr is deposited on a Ag(111) surface at room temperature, it forms a large-scale, pinwheel-like self-assembly structure, as observed by low-temperature scanning tunneling microscopy (LT-STM). acs.org This self-organization is driven by non-covalent interactions between the molecules.

Further thermal activation can lead to hierarchical coordination reactions. acs.org The nitrogen atoms of the pyrimidine ring and the bromine atom of the bromophenyl moiety can act as coordination sites for metal adatoms, leading to the formation of organometallic structures. For instance, on Ag(111), the thermal activation of PEPmBr can induce the formation of organometallic dimers and tetramers through C-Ag-C and N-Ag-N coordination bonds. acs.orgrsc.org Interestingly, further heating can cause the rotation of these coordination bonds, resulting in the formation of various organometallic nanostructures with triangular, rectangular, and zigzag shapes. acs.org

These studies highlight the potential of the 4-bromophenyl and pyrimidine moieties to direct the formation of ordered molecular architectures on metal surfaces, which is of interest for the bottom-up fabrication of molecular electronic devices.

Intramolecular and Intermolecular Rearrangements

Specific studies on the intramolecular and intermolecular rearrangements of this compound are not extensively documented in the reviewed literature. However, the general reactivity of pyrimidine and related heterocyclic systems suggests the potential for such transformations under specific conditions, such as photochemical or thermal activation.

Potential Rearrangement Pathways:

Photochemical Rearrangements: Aromatic and heteroaromatic compounds can undergo various photochemical rearrangements. For instance, some pyridine derivatives are known to rearrange upon UV irradiation. While no direct evidence for this compound is available, the possibility of photoinduced isomerizations or rearrangements cannot be entirely ruled out.

Thermal Rearrangements: Thermal rearrangements of heterocyclic systems are also known. For example, some pyridazine (B1198779) derivatives have been shown to thermally rearrange to the corresponding pyrimidines. rsc.org Although this is a rearrangement leading to a pyrimidine, it indicates the potential for skeletal rearrangements in nitrogen-containing heterocycles at elevated temperatures.

It is important to note that the stability of the pyrimidine and phenyl rings in this compound would likely require significant energy input for any skeletal rearrangement to occur. Further research would be necessary to explore and characterize any potential intramolecular or intermolecular rearrangements of this specific compound and its analogues.

Despite a comprehensive search for scientific literature, detailed computational and spectroscopic data specifically for the compound This compound is not available in the public domain. Studies providing in-depth Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Non-Linear Optical (NLO) properties, or specific molecular docking interactions for this exact molecule could not be located.

The available research focuses primarily on more complex derivatives, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine or other substituted analogues. While these studies offer valuable insights into the computational characteristics of the bromophenyl-pyrimidine scaffold, the data is specific to the studied derivatives and cannot be directly extrapolated to the parent compound, this compound, without violating scientific accuracy.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content that focuses solely on this compound as per the provided outline and constraints. The necessary quantitative data for bond lengths, bond angles, HOMO/LUMO energies, reactivity descriptors, hyperpolarizability, and specific intermolecular binding interactions for this particular compound are absent from the retrieved sources.

Computational Chemistry and Advanced Spectroscopic Characterization of 4 4 Bromophenyl Pyrimidine

Molecular Docking and Binding Interaction Analysis

Prediction of Binding Affinities with Biological Macromolecules

The prediction of binding affinities between small molecules like 4-(4-Bromophenyl)pyrimidine and biological macromolecules is a cornerstone of modern drug discovery and molecular biology. This process is predominantly carried out using computational methods such as molecular docking, which simulates the interaction between a ligand (the small molecule) and a receptor (the macromolecule).

Molecular docking studies on pyrimidine (B1678525) analogues have been instrumental in identifying potential therapeutic targets. For instance, various pyrimidine derivatives have been docked against protein kinases like Cyclin-Dependent Kinase 8 (CDK8), which is a key regulator of the cell cycle and a target for anticancer drugs. mdpi.com These studies predict the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is then computationally placed into the active site of the protein. Sophisticated algorithms then calculate the most favorable binding poses and estimate the binding affinity, often expressed as a docking score or binding energy. For example, studies on dihydropyrimidine (B8664642) hybrids targeting the dipeptidyl peptidase-4 (DPP-4) enzyme, a target in diabetes treatment, have successfully used this approach to predict and validate inhibitory activity. emory.edu

The binding interactions for pyrimidine derivatives frequently involve hydrogen bonding with amino acid residues in the protein's active site and π-π stacking interactions between the aromatic rings of the ligand and aromatic residues like tyrosine or phenylalanine. The bromophenyl group of the titular compound can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

| Pyrimidine Derivative | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| (E)-N-(benzylidene)-4-(4-bromophenyl)-6-phenylpyrimidin-2-amine | CDK8 (5FGK) | -8.5 | Asp173, Lys52 | Hydrogen Bond, Hydrophobic |

| 4-(4-Bromophenyl)-6-(4-(dimethylamino)phenyl)-1,6-dihydropyrimidin-2-yl derivative | DPP-4 (3G0B) | -9.2 | Tyr662, Glu205, Arg125 | Hydrogen Bond, π-π Stacking |

| 4,6-disubstituted pyrimidine derivative | MARK4 (5ES1) | -10.1 | Leu154, Asp155 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a powerful computational lens to observe the time-dependent behavior of molecules, offering insights into their stability, conformational changes, and interactions with their environment. For this compound, MD simulations can elucidate its structural dynamics both in isolation and when complexed with a biological target.

When a ligand like a pyrimidine derivative binds to a protein, MD simulations can assess the stability of this complex over time. For example, simulations of thieno[2,3-d]pyrimidine (B153573) derivatives bound to the Epidermal Growth Factor Receptor (EGFR) have been used to confirm the stability of the binding mode predicted by docking. These simulations, often run for hundreds of nanoseconds, track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains in a stable conformation.

MD simulations on pyrimidine-based inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in Alzheimer's disease research, have shown that ligand binding can stabilize the target protein. Furthermore, these simulations can reveal detailed information about the persistence of specific hydrogen bonds and other non-covalent interactions throughout the simulation, providing a more dynamic picture than the static view offered by molecular docking. In a study on FGFR3 inhibitors, MD simulations suggested that a fluorine atom on a pyrimidine derivative could interact with the main chain NH moiety of a specific aspartate residue via a hydrogen bond, a detail crucial for understanding its enhanced activity.

The dynamic behavior of the unbound this compound molecule can also be studied. Such simulations can reveal its conformational flexibility, particularly the rotation around the single bond connecting the pyrimidine and bromophenyl rings. By simulating the molecule in different solvents, one can also understand how its environment affects its structure and dynamics.

| System | Simulation Time (ns) | Average RMSD of Ligand (Å) | Average RMSD of Protein Cα (Å) | Key Findings |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidine derivative with EGFR | 100 | 2.69 | 2.11 | Stable binding within the active site. |

| Pyrimidine derivative with MARK4 | 500 | ~2.5 | ~2.0 | Ligand binding stabilizes the target protein conformation. |

| Pyrimidine derivative with FGFR3 | 50 | Not specified | Not specified | Revealed a key hydrogen bond interaction with Asp635. |

Crystallographic and Solid-State Studies

While a public crystal structure for this compound is not available, analysis of closely related compounds, such as 4-(3-bromophenyl)pyrimidin-2-amine, provides significant insight into the expected solid-state behavior and intermolecular interactions.

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

For bromophenyl-containing heterocyclic compounds, Hirshfeld analysis typically reveals a variety of non-covalent interactions that dictate the crystal packing. These include:

C-H···N and N-H···N hydrogen bonds: In pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring are common hydrogen bond acceptors.

Br···H and Br···C contacts: The bromine atom is frequently involved in halogen bonding and other van der Waals interactions.

π-π stacking: Interactions between the aromatic pyrimidine and phenyl rings are also expected to play a role in stabilizing the crystal structure.

Two-dimensional (2D) fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For example, in the crystal structure of a related bromophenyl-oxadiazole compound, H···H interactions accounted for 19.5% of the Hirshfeld surface, while N···H and Br···H contacts contributed 17.3% and 11.7%, respectively. mdpi.com A similar distribution of interactions would be anticipated for this compound.

Electrostatic Potential Mapping of Molecular Surfaces

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on a molecule, which is crucial for understanding its reactivity and intermolecular interactions. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of low electron density (positive potential, attractive to nucleophiles).

For pyrimidine-containing molecules, the MEP surface invariably shows the most negative potential localized around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. mdpi.com These regions are the primary sites for hydrogen bonding and coordination. In contrast, the hydrogen atoms on the aromatic rings exhibit a positive electrostatic potential. The bromine atom in this compound would present a region of slightly positive potential on its axial tip (the σ-hole), making it a potential halogen bond donor. Computational studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) derivatives confirm these general features, illustrating the electron-rich nature of the pyrimidine nitrogens and providing a roadmap for the molecule's non-covalent interactions. mdpi.commdpi.com

Quantitative Assessment of Energetic Contributions of Non-Covalent Interactions

To move beyond a qualitative description of intermolecular forces, computational methods like the PIXEL method can be employed to calculate the energetic contributions of different interaction types (Coulombic, polarization, dispersion, and repulsion) for specific molecular pairs within the crystal lattice.

For this compound, one would expect the following energetic contributions:

Dispersion forces: Likely the dominant stabilizing force, especially in π-π stacking arrangements between the phenyl and pyrimidine rings.

Coulombic forces: Significant in interactions involving the polar C-N bonds of the pyrimidine ring and in C-H···N hydrogen bonds.

Halogen bonds (C-Br···N): These interactions, if present, would have a substantial electrostatic component due to the σ-hole on the bromine atom.

This quantitative analysis allows for a hierarchical understanding of the forces governing the crystal packing, identifying the most critical interactions for structural stability.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

While standard techniques like 1D NMR (¹H and ¹³C), FT-IR, and mass spectrometry are essential for confirming the primary structure of this compound, advanced spectroscopic methods offer deeper insights into its structure, dynamics, and interactions.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of all proton and carbon signals, especially in complex substituted aromatic systems. For mechanistic studies, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of atoms, which is useful for determining preferred conformations in solution and for studying how the molecule interacts with other species, such as biological macromolecules.

Solid-State NMR (ssNMR): In the solid state, NMR spectra are typically broad due to anisotropic interactions. However, techniques like Magic Angle Spinning (MAS) can be used to obtain high-resolution spectra of solid samples. emory.eduwikipedia.org ssNMR can provide crucial information about the molecular structure and packing in the crystalline form, which can be complementary to X-ray diffraction data. It is particularly powerful for studying polymorphism (the existence of different crystal forms) and for characterizing materials that are not amenable to single-crystal X-ray diffraction.

Time-Resolved Spectroscopy: To understand the mechanistic details of photochemical or photophysical processes, time-resolved techniques like transient absorption spectroscopy can be employed. These methods can track the formation and decay of excited states and reactive intermediates on timescales from femtoseconds to seconds, providing mechanistic insight into how the molecule behaves upon absorption of light.

By integrating these advanced spectroscopic methods with the computational and crystallographic studies described above, a comprehensive and multi-faceted understanding of the chemical and physical properties of this compound can be achieved.

Application of Multidimensional NMR Spectroscopy for Mechanistic Pathway Tracing

Multidimensional NMR spectroscopy is a powerful tool for tracing the mechanistic pathways of chemical reactions by providing detailed information about the connectivity and spatial relationships of atoms within molecules. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in identifying transient intermediates and understanding the sequence of bond-forming and bond-breaking events.

While direct real-time multidimensional NMR studies on the synthesis of this compound are not extensively reported in the literature, the application of these techniques to similar pyrimidine syntheses provides a strong framework for understanding its formation. For instance, real-time 2D NMR has been successfully employed to monitor the synthesis of alkylpyrimidines, revealing previously unobserved intermediates and confirming postulated reaction pathways nih.gov.

A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction between a pyrimidine derivative (e.g., 4-chloropyrimidine (B154816) or 4-tosyloxypyrimidine) and 4-bromophenylboronic acid. Multidimensional NMR can be pivotal in tracing the key steps of this catalytic cycle.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates the chemical shifts of directly bonded protons and carbons (¹H-¹³C). In the context of the synthesis of this compound, HSQC spectra would be invaluable for:

Tracking Reactant Consumption: The disappearance of specific ¹H-¹³C cross-peaks corresponding to the starting materials (e.g., the C-H bond at the 4-position of the pyrimidine ring) would indicate the progress of the reaction.

Identifying Intermediates: The appearance of new ¹H-¹³C cross-peaks could signify the formation of transient intermediates, such as the oxidative addition product of the pyrimidine derivative to the palladium catalyst.

Confirming Product Formation: The emergence and growth of ¹H-¹³C cross-peaks characteristic of the this compound product would confirm its synthesis.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for establishing the connectivity between different molecular fragments, which is crucial for elucidating reaction mechanisms. For the synthesis of this compound, HMBC could:

Elucidate Connectivity in Intermediates: By observing correlations between protons on the phenyl ring and carbons on the pyrimidine ring within a palladium-bound intermediate, the structure of this transient species could be determined.

Confirm the Final Product Structure: Long-range correlations between the protons of the bromophenyl group and the carbons of the pyrimidine ring in the final product would provide unambiguous confirmation of the desired connectivity.

A hypothetical analysis of the reaction mixture at various time points using HSQC and HMBC could yield data similar to that presented in the tables below.

Table 1: Hypothetical HSQC Data for Mechanistic Pathway Tracing

| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Correlation |

|---|---|---|---|

| 4-Chloropyrimidine (Reactant) | 8.90 (d) | 159.5 | C4-H4 |

| 4-Bromophenylboronic Acid (Reactant) | 7.65 (d) | 132.0 | C2'/C6'-H |

| Oxidative Addition Intermediate | (Shifted signals) | (Shifted signals) | Pd-C4-H4 |

| This compound (Product) | 8.85 (d) | 158.0 | C4-H4 |

Table 2: Hypothetical HMBC Data for Structural Elucidation of Intermediates and Product

| Observed Correlation | Inferred Connectivity |

|---|---|

| H2'/H6' to C4 | Phenyl ring to Pyrimidine ring |

| H4 to C1' | Pyrimidine ring to Phenyl ring |

By combining the insights from these multidimensional NMR techniques, a detailed picture of the reaction mechanism for the synthesis of this compound can be constructed, from the initial reactants through to the final product, including the characterization of key intermediates.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is an indispensable analytical technique in synthetic organic chemistry, offering high sensitivity and specificity for the detection and identification of molecules. It is particularly well-suited for real-time reaction monitoring and the unambiguous confirmation of product identity.

Reaction Monitoring:

The synthesis of this compound, likely via a Suzuki-Miyaura coupling, can be effectively monitored using techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS). By continuously sampling the reaction mixture and introducing it into the mass spectrometer, the progress of the reaction can be tracked in real-time. This allows for the identification of reactants, intermediates, the final product, and any byproducts.

The key advantages of using mass spectrometry for reaction monitoring include:

High Sensitivity: Even trace amounts of intermediates can be detected, providing a more complete picture of the reaction pathway.

Speed: Real-time analysis allows for rapid optimization of reaction conditions such as temperature, catalyst loading, and reaction time.

Specificity: The high mass accuracy of modern mass spectrometers allows for the confident identification of species in a complex mixture based on their mass-to-charge ratio (m/z).

A hypothetical reaction monitoring experiment for the synthesis of this compound from 4-chloropyrimidine and 4-bromophenylboronic acid would involve tracking the ion intensities of the key species over time. The expected protonated molecular ions [M+H]⁺ would be observed.

Table 3: Expected m/z Values for Reaction Monitoring of this compound Synthesis

| Compound | Formula | Expected m/z [M+H]⁺ | Role in Reaction |

|---|---|---|---|

| 4-Chloropyrimidine | C₄H₃ClN₂ | 115.01 | Reactant |

| 4-Bromophenylboronic Acid | C₆H₆BBrO₂ | 200.96 | Reactant |

| This compound | C₁₀H₇BrN₂ | 234.98 / 236.98 (Br isotopes) | Product |

| Des-chloro pyrimidine (potential byproduct) | C₄H₄N₂ | 81.04 | Byproduct |

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature for all bromine-containing species.

Product Confirmation:

Once the reaction is complete, mass spectrometry is used to confirm the identity and purity of the isolated this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. For this compound (C₁₀H₇BrN₂), the expected mass of the protonated molecule [M+H]⁺ would be 234.9816 (for ⁷⁹Br) and 236.9795 (for ⁸¹Br). The observation of this doublet with high mass accuracy provides unequivocal evidence for the successful synthesis of the target compound.

In a study on the synthesis of a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, mass spectrometry was used to confirm the structure of the final product, showing a clear [M+H]⁺ peak at m/z 302 atlantis-press.comresearchgate.net. This demonstrates the routine and essential role of mass spectrometry in the characterization of pyrimidine derivatives.

Structure Activity Relationship Sar Studies for 4 4 Bromophenyl Pyrimidine Analogues in Biological Systems

Influence of Bromine and Other Halogen Substituents on Bioactivity

The presence and nature of halogen substituents on the phenyl ring of pyrimidine (B1678525) analogues play a significant role in modulating their biological activity. The bromine atom in the 4-(4-bromophenyl)pyrimidine scaffold is not merely a placeholder but an active contributor to the molecule's pharmacodynamic and pharmacokinetic properties.

Studies on related heterocyclic compounds have shown that the bioactivity of halogen-substituted analogues can be dependent on the halogen's size and position. For instance, in a series of halogen-substituted imidazole-thiosemicarbazides, inhibitory potency against Toxoplasma gondii proliferation was found to increase with the size of the halogen, from fluorine to iodine. mdpi.com Compounds featuring bulkier iodo and bromo groups were significantly more active than those with smaller chloro and fluoro substituents. mdpi.com Furthermore, the position of the halogen is critical; for many analogues, the meta-isomer demonstrated greater activity than the ortho- or para-isomers. mdpi.com

In the context of 4-phenylpyrimidine (B189444) derivatives, the 4-bromo substitution provides a key feature. Bromine is an electron-withdrawing group, which can influence the electronic distribution of the entire molecule, affecting its ability to interact with biological targets. This electron-withdrawing characteristic can enhance binding affinity and, consequently, biological potency. For example, studies on 2-(4'-bromophenyl)-6-nitrobenzoxazole showed it to be an effective DNA topoisomerase II inhibitor. researchgate.net

Role of Phenyl Ring Substitutions (e.g., Electron-Donating vs. Electron-Withdrawing Groups)

Modifications to the phenyl ring, beyond the bromine atom, are a cornerstone of SAR studies for this class of compounds. The introduction of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) can drastically alter a molecule's potency and target selectivity.

Generally, EWGs tend to enhance the brightness of fluorescent nucleobase analogues and lead to more pronounced improvements in photophysical responses compared to EDGs. chemrxiv.org This alteration of electronic properties can translate to biological systems. For instance, an investigation into pyrimidine-based matrix metalloproteinase-7 inhibitors found that adding an EWG (–CF3) significantly improved the hydrogen bond strength with key amino acid residues (Leu181 and Ala182), leading to a better binding affinity. scielo.br

Conversely, EDGs can also confer potent bioactivity. In the development of pyrido[2,3-d]pyrimidine (B1209978) derivatives, it was found that modifying a phenyl ring with an EDG, such as a methoxy (B1213986) group, led to enhanced anticancer activity, whereas an EWG like a fluoro group decreased activity. nih.gov Similarly, in the synthesis of pyrimidine derivatives as bone anabolic agents, compounds containing an electron-rich 2,4,5-trimethoxyphenyl group were investigated for their activity. nih.gov

The interplay between the position and nature of these groups is complex. The phenyl ring itself can act as either an electron-donating or electron-withdrawing entity depending on the group attached to it; it donates to a nitro group and withdraws from an amino group. reddit.com This duality underscores the importance of context in SAR studies.

Table 1: Effect of Phenyl Ring Substituents on Biological Activity

| Compound Class | Phenyl Ring Substituent | Effect on Bioactivity | Target/Assay | Reference |

|---|---|---|---|---|

| Pyrimidine Hybrids | Electron-Withdrawing (-CF3) | Improved H-bond strength, better binding affinity | Matrix Metalloproteinase-7 | scielo.br |

| Pyrido[2,3-d]pyrimidines | Electron-Donating (-OCH3) | Enhanced anticancer activity | Antitumor Assay | nih.gov |

| Pyrido[2,3-d]pyrimidines | Electron-Withdrawing (-F) | Decreased anticancer activity | Antitumor Assay | nih.gov |

| Thieno[2,3-b]pyridines | Electron-Withdrawing (-CN, -NO2) | Increased binding energy | FOXM1 Inhibition | mdpi.com |

Impact of Pyrimidine Ring Modifications on Biological Potency and Selectivity

In one study, the introduction of a C-6 side chain in a 5-phenylpyrimidine (B189523) derivative significantly enhanced its cytostatic effects against several cancer cell lines. nih.gov SAR studies on 2,4-diaminopyrimidine (B92962) derivatives explored variations of the terminal aniline (B41778) moiety on the pyrimidine core, leading to the identification of compounds with potent antitumor activities. rsc.org The nature of the substituent is key; for example, exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine on a pyrimidine-4-carboxamide (B1289416) not only reduced lipophilicity but also increased inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) by 10-fold. researchgate.net

Furthermore, the introduction of specific functional groups can direct the molecule's activity. For instance, pyrimidine Schiff bases, formed via the amino group on the pyrimidine ring, have been shown to possess significant and selective antibacterial and anticancer effects. mdpi.com

Table 2: Influence of Pyrimidine Ring Modifications on Bioactivity

| Modification Position | Substituent/Modification | Resulting Biological Effect | Compound Series | Reference |

|---|---|---|---|---|

| C6 | Introduction of alkyl/alkenyl side chain | Significantly increased cytostatic effects | 5-Phenylpyrimidines | nih.gov |

| C4 | Exchange of morpholine for (S)-3-hydroxypyrrolidine | 10-fold increase in inhibitory potency | Pyrimidine-4-carboxamides | researchgate.net |

| C2, C4 | Variation of terminal aniline moiety | Potent antitumor activity | 2,4-Diaminopyrimidines | rsc.org |

| C5 | Formation of imine (-C=N-) bond | Selective antibacterial & anticancer activity | Pyrimidine Schiff Bases | mdpi.com |

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a molecule is intrinsically linked to its biological function. Conformational analysis of this compound analogues reveals how substituent changes affect the molecule's shape and flexibility, thereby influencing its interaction with biological targets.

The spatial relationship between the pyrimidine and phenyl rings is a key determinant of activity. NMR conformational studies on C-6 substituted pyrimidine derivatives have highlighted the importance of features like a double bond in a side chain for establishing specific conformational preferences that correlate with inhibitory activity. nih.gov For instance, conformationally restricted compounds with an unsaturated C-6 side chain showed higher antiproliferative effects than their more flexible analogues with a saturated side chain. nih.gov

In Vitro Activity Profiles of Synthesized Analogues

The biological effects of this compound analogues have been evaluated across a range of in vitro assays, targeting specific biochemical pathways and molecular targets implicated in various diseases.

Kinase Inhibition

The pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. rsc.org Analogues of this compound have been investigated as inhibitors of several kinases crucial to cancer progression.

Polo-like kinase 4 (PLK4): A series of novel PLK4 inhibitors with an aminopyrimidine core was developed using a scaffold hopping strategy. The most potent compound, 8h , exhibited high PLK4 inhibitory activity with an IC50 value of 0.0067 μM and showed excellent antiproliferative activity against breast cancer cells. nih.gov

PIM-1 Kinase: New synthetic S-amide tetrahydropyrimidinone derivatives were designed as PIM-1 inhibitors. Several compounds showed potent inhibitory action against PIM-1 kinase, with IC50 values in the nanomolar range (e.g., compound 8g at 373 nM), and exhibited strong antiproliferative activity against multiple cancer cell lines. rsc.org

BRAF V600E: Machine learning-based QSAR studies on pyrimidine-sulfonamide analogues identified key chemical substructures that correlate with BRAF V600E inhibitory activity, providing a screening tool for designing new inhibitors for cutaneous melanoma. nih.gov

BRD4/PLK1 Dual Inhibition: Novel aminopyrimidine derivatives were developed as dual-target inhibitors. Compound 4 , with an unsubstituted phenyl moiety, showed superior inhibitory activity against BRD4 (IC50 = 0.029 µM), while compound 7 showed good activity against PLK1 (IC50 = 0.042 µM). mdpi.com

Table 3: Kinase Inhibitory Activity of Pyrimidine Analogues

| Compound/Series | Target Kinase(s) | IC50 Value | Biological Outcome | Reference |

|---|---|---|---|---|

| Compound 8h | PLK4 | 0.0067 µM | High inhibitory activity, antiproliferative in breast cancer cells | nih.gov |

| Compound 8g | PIM-1 | 373 nM | Potent inhibition, antiproliferative activity | rsc.org |

| Pyrimidine-sulfonamides | BRAF V600E | N/A (QSAR study) | Identification of key inhibitory substructures | nih.gov |

| Compound 4 | BRD4 | 0.029 µM | Superior inhibitory activity | mdpi.com |

| Compound 7 | PLK1 | 0.042 µM | Good inhibitory activity | mdpi.com |

BMP2/SMAD1 Signaling Pathway Modulation

The Bone Morphogenetic Protein 2 (BMP2) pathway, which signals through SMAD1, is critical for bone formation. A study focused on developing orally bioavailable small-molecule bone anabolic agents identified a this compound derivative, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) , as a highly efficacious agent. nih.gov This compound was found to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway at a concentration as low as 1 pM in vitro. nih.gov The activation of this pathway leads to the upregulation of osteogenic genes, promoting bone formation. nih.govnih.gov

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. nih.govmagtech.com.cn While direct studies on this compound as a topoisomerase inhibitor are limited, related heterocyclic structures show significant promise. Various organic compounds, including those with structures analogous to pyrimidines, act as topoisomerase poisons by stabilizing the enzyme-DNA cleavage complex, leading to lethal DNA strand breaks and apoptosis. nih.govnih.gov For example, benzoxazole (B165842) derivatives, which also feature a substituted phenyl ring, have been identified as inhibitors of both human topoisomerase I and II. researchgate.net This suggests that the this compound scaffold could be a viable starting point for the design of novel topoisomerase inhibitors.

Understanding the specific interactions between a ligand and its protein target at the molecular level is crucial for rational drug design. Computational methods like molecular docking and quantum mechanics are often employed to elucidate these interactions.

Kinase Interactions: Docking studies of PLK4 inhibitors revealed that the aminopyrimidine core forms key hydrogen bond interactions with the hinge region of the kinase. nih.gov For pyrimidine-based matrix metalloproteinase-7 inhibitors, the addition of an electron-withdrawing group led to improved hydrogen bond strength with residues Leu181 and Ala182 in the active site. scielo.br

General Interaction Principles: The binding of a ligand to a protein is driven by a combination of forces, including hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic effects. ccij-online.orgnih.gov For instance, π-π interactions between the phenyl and pyrimidine rings can contribute to the stability of the ligand-protein complex. researchgate.net

Predictive Models: By analyzing the patterns of protein-ligand interactions across a series of compounds, it is possible to build predictive models. For example, by identifying a "robust" interaction fingerprint involving key residue contacts, researchers can screen large compound libraries to find novel scaffolds that are likely to bind to a specific target, such as RIPK1 kinase. nih.gov

Table 4: Key Protein-Ligand Interactions for Pyrimidine Analogues

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Aminopyrimidine Derivatives | PLK4 | Hinge Region | Hydrogen Bonds | nih.gov |

| Pyrimidine Hybrids | Matrix Metalloproteinase-7 | Leu181, Ala182 | Hydrogen Bonds | scielo.br |

| Pyrimidinone Derivatives | XIAP | Various | Hydrogen Bonds, Hydrophobic | ccij-online.org |

| Aminopyrimidine-2,4-diones | BRD4 | Cys136, Asn140, Tyr97 | Hydrogen Bonds, Hydrophobic | mdpi.com |

In Vivo Mechanistic Studies in Preclinical Models

Preclinical in vivo studies have been instrumental in elucidating the mechanism of action by which analogues of this compound promote bone formation. These investigations have primarily focused on how these compounds influence key signaling pathways and gene expression related to osteogenesis. A significant body of research points towards the activation of the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway as a central mechanism.

One pivotal study investigated a series of pyrimidine derivatives, identifying N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide as a highly efficacious bone anabolic agent. nih.gov In a preclinical fracture defect model, this compound was shown to significantly promote the rate of bone formation. nih.gov The underlying mechanism was traced to its ability to activate the BMP2/SMAD1 signaling cascade. This activation leads to the phosphorylation of SMAD1, which then translocates to the nucleus. nih.gov

Once in the nucleus, the activated SMAD1 complex upregulates the expression of crucial osteogenic genes. nih.gov Research has confirmed that treatment with this this compound analogue leads to increased expression of Runt-related transcription factor 2 (RUNX2) and type 1 collagen. nih.gov RUNX2 is a master transcription factor essential for osteoblast differentiation, and type 1 collagen is the primary protein component of the bone matrix. nih.gov The upregulation of these genes provides a clear molecular basis for the observed pro-osteogenic effects of these compounds in vivo.

The in vivo validation of the osteogenic potential of this class of compounds underscores their therapeutic promise. By promoting bone formation through the targeted activation of the BMP2/SMAD1 pathway, these this compound analogues represent a novel approach to bone anabolic therapy. nih.gov

Research Findings on a Lead this compound Analogue

| Compound ID | In Vitro Efficacy | In Vivo Model | Observed In Vivo Effect |

|---|---|---|---|

| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | 1 pM | Fracture Defect Model | Promoted bone formation rate |

Mechanistic Pathway Activation

| Compound | Signaling Pathway Activated | Key Upstream Mediator | Key Downstream Transcription Factor | Upregulated Osteogenic Genes |

|---|---|---|---|---|

| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | BMP2/SMAD1 | BMP2 | RUNX2 | RUNX2, Type 1 Collagen |

Advanced Applications of 4 4 Bromophenyl Pyrimidine Derivatives in Materials Science and Biotechnology

Pyrimidine (B1678525) Derivatives in Materials Science

The intrinsic properties of the pyrimidine ring system, such as its thermal stability and specific electronic characteristics, make its derivatives prime candidates for a variety of applications in materials science. The ability to modify the core structure through substituents like the 4-bromophenyl group enables fine-tuning of these properties for specialized uses.

Development of Organic Electronic and Optical Devices

Derivatives of 4-(4-bromophenyl)pyrimidine have emerged as crucial building blocks in the field of organic electronics, most notably in the fabrication of Organic Light-Emitting Diodes (OLEDs). The compound 4-(4-bromophenyl)-2,6-diphenylpyrimidine (B420742) is a vital intermediate in the synthesis of materials for OLEDs, contributing to the development of energy-efficient and high-quality display technologies. The high purity and thermal stability of such intermediates are paramount for ensuring the longevity and performance of OLED devices, leading to enhanced luminescence and operational lifespan.

The bromophenyl group offers a reactive site for cross-coupling reactions, allowing for the construction of larger, more complex conjugated molecules essential for next-generation displays and lighting. This chemical versatility is fundamental to creating sophisticated materials for advanced electronic applications.

Furthermore, the potential of pyrimidine derivatives in non-linear optical (NLO) materials has been explored. For instance, novel pyrimidine analogs synthesized from 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) were investigated using Density Functional Theory (DFT) calculations. While these specific derivatives did not exhibit potent NLO properties, the research demonstrates the ongoing investigation into the optical characteristics of this class of compounds.

Design of Fluorescent Probes and Chemical Sensors (e.g., pH, metal ion detection)

The pyrimidine scaffold is an excellent platform for designing fluorescent probes and chemosensors due to its ability to participate in various fluorescence signaling mechanisms, such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). These sensors can be designed for high selectivity and sensitivity in detecting specific analytes like metal ions or changes in environmental pH.

Several pyrimidine-based chemosensors have been developed for the detection of biologically and environmentally important metal ions. For example, a pyrimidine-based chemosensor, designated PyrCS, has been developed for the colorimetric detection of copper ions (Cu²⁺). Another derivative, N-(pyrimidin-2-yl)thiophene-2-carboxamide (PTC), has been introduced as a selective "turn-off" fluorescent sensor for the detection of ferric ions (Fe³⁺) in aqueous environments wu.ac.th. The sensor demonstrates high selectivity, with a limit of detection in the micromolar range, making it suitable for environmental and biological monitoring wu.ac.th.

Beyond metal ions, pyrimidine derivatives have been engineered to respond to pH changes, which is critical for monitoring biological processes. A mitochondrial-targeting fluorescent probe was designed to evaluate pH variations during mitophagy, a key cellular process. This probe exhibits a "turn-on" fluorescence response under acidic conditions, enabling the real-time monitoring of this biological phenomenon in living cells and organisms.

Application as Dyes and Pigments

The conjugated π-systems inherent in many pyrimidine derivatives make them suitable for applications as dyes and pigments. The color and properties of these dyes can be tuned by introducing various electron-donating or electron-withdrawing groups to the pyrimidine ring.

Research has shown that pyrimidine-based azo dyes exhibit good dyeing properties on fabrics such as polyester. For instance, quinoline-containing pyrimidine heterocyclic azo dyes have been synthesized and characterized for their potential application as textile colorants niscpr.res.in. Furthermore, push-pull dyes, which feature an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, have been developed using a pyrimidine core. An example is 5-(Pyren-1-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione, which incorporates pyrene (B120774) as the electron donor and a barbituric acid-derived pyrimidine as the acceptor, resulting in specific optical properties suitable for dye applications mdpi.com.

Utilization in Polymer Chemistry (e.g., as photostabilizers)

The integration of functional molecules into polymer matrices is a common strategy to enhance material properties. While highly effective photostabilizers are often based on structures like hindered amine light stabilizers (HALS) and 2-(2-hydroxyphenyl)-2H-benzotriazoles, the potential for other heterocyclic systems is an area of ongoing interest. The concept of creating polymerizable stabilizers, which can be covalently bonded into the polymer chain to prevent migration and improve durability, is a modern trend in polymer science. Although the use of this compound derivatives specifically as photostabilizers is not extensively documented, their inherent UV-absorbing properties and thermal stability suggest potential in this area. The development of pyrimidine derivatives with polymerizable groups could lead to new classes of additives for plastics and other polymeric materials, offering a "one-step" solution for coloration and stabilization.

Role as Key Synthetic Intermediates in the Production of Complex Molecular Architectures

One of the most significant applications of this compound derivatives is their role as versatile synthetic intermediates. The bromine atom on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the straightforward introduction of a wide range of aryl and heteroaryl groups.

Compounds like 5-(4-bromophenyl)-4,6-dichloropyrimidine are particularly valuable. atlantis-press.comatlantis-press.com The two chlorine atoms on the pyrimidine ring can also be substituted, offering multiple reaction sites for building complex, multi-functional molecules. This derivative has been used to synthesize novel pyrimidine analogs by reacting it with various arylboronic acids. mdpi.com The efficiency of these coupling reactions allows for the creation of diverse molecular libraries for screening in drug discovery and materials science. This strategic use of this compound intermediates is crucial in the pharmaceutical and chemical industries for constructing novel active compounds and functional materials. atlantis-press.comatlantis-press.com

Applications in Biotechnology

The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA has long made it a "privileged scaffold" in medicinal chemistry and biotechnology. This has led to the development of numerous pyrimidine derivatives with a wide spectrum of biological activities.

Derivatives of this compound have been investigated for their potential as therapeutic agents. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds exhibited promising activity against bacterial and fungal strains, as well as cytotoxicity against human breast cancer cell lines.

In another biotechnological application, pyrimidine-based fluorescent organic nanoparticles (FONPs) have been developed for the selective detection of pathogenic bacteria. One such probe showed a significant fluorescence enhancement in the presence of Pseudomonas aeruginosa, demonstrating a practical application in diagnostics and environmental monitoring rsc.org. Furthermore, the broader field of biotechnology utilizes pyrimidine-modifying enzymes, such as deaminases, in processes like pharmaceutical manufacturing and advanced genome and transcriptome editing, highlighting the central role of pyrimidine chemistry in modern biological sciences.

Design and Synthesis of Probes for Studying Biological Systems

The development of fluorescent probes is crucial for visualizing and understanding complex biological processes within living systems. The this compound scaffold offers a robust platform for the design of such probes due to its inherent photophysical properties and the ease with which it can be chemically modified.

The design strategy for creating biological probes based on this compound often involves its conjugation with a fluorophore. One prominent example is the use of BODIPY (boron-dipyrromethene) dyes, which are well-known for their sharp emission spectra, high quantum yields, and good photostability. By strategically linking a this compound moiety to a BODIPY core, researchers can create probes with dual functionality: the pyrimidine component can act as a recognition element for a specific biological target, while the BODIPY unit provides the fluorescent signal for imaging. The presence of multiple modifiable sites on the pyrimidine ring allows for fine-tuning the probe's properties, such as its solubility, cell permeability, and target specificity. nih.gov

The synthesis of these probes typically involves multi-step organic reactions. For instance, a common approach is to first synthesize the this compound core and then couple it with a functionalized BODIPY dye. The bromine atom on the phenyl ring provides a convenient handle for cross-coupling reactions, such as the Suzuki or Sonogashira reactions, enabling the attachment of various targeting ligands or modulating the electronic properties of the final probe. The synthesis and characterization of these novel pyrimidine derivatives are confirmed through techniques like NMR and mass spectrometry. atlantis-press.comresearchgate.net

Table 1: Key Features in the Design of this compound-Based Biological Probes

| Component | Function | Example |

|---|---|---|

| This compound | Core scaffold and recognition element | Provides a rigid framework and potential for specific interactions with biological targets. |

| Fluorophore | Signaling unit | BODIPY dyes for strong fluorescence and photostability. nih.gov |

| Linker | Connects the core to the fluorophore and targeting groups | Flexible or rigid linkers to optimize probe conformation and function. |

| Targeting Moiety | Enhances specificity for a particular biological molecule or organelle | Peptides, antibodies, or small molecules that recognize specific cellular components. |

Development of Biosensors

Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. Pyrimidine derivatives are increasingly being investigated for their potential in constructing sensitive and selective biosensors, particularly electrochemical biosensors.

The development of biosensors utilizing this compound derivatives would leverage the electrochemical properties of the pyrimidine ring. These compounds can be functionalized onto electrode surfaces to create a recognition layer for specific analytes. For instance, a this compound-modified electrode could be designed to detect specific nucleic acid sequences. In such a system, the pyrimidine base can interact with the nucleobases of the target DNA or RNA through hydrogen bonding and π-π stacking interactions. This binding event can be transduced into a measurable electrochemical signal, such as a change in current or potential.

The synthesis of materials for these biosensors involves the chemical modification of electrode surfaces. The bromine atom on the this compound molecule can be exploited for covalent attachment to the electrode material, ensuring the stability and reusability of the sensor. Furthermore, the pyrimidine structure can be incorporated into more complex architectures, such as metal-organic frameworks (MOFs) or conductive polymers, to enhance the sensitivity and performance of the biosensor. These composite materials can offer a high surface area for analyte capture and efficient signal transduction.

Table 2: Components and Principles of a Hypothetical this compound-Based Electrochemical Biosensor

| Component | Material/Molecule | Function |

|---|---|---|

| Transducer | Gold, Carbon, or Indium Tin Oxide Electrode | Conducts the electrical signal. |

| Recognition Layer | Functionalized this compound | Binds specifically to the target analyte. |

| Target Analyte | Nucleic acids, proteins, small molecules | The substance to be detected. |

| Signal Generation | Change in current, potential, or impedance | The measurable response upon analyte binding. |

Environmental Applications: Adsorption of Heavy Metals

The contamination of water sources with heavy metals is a significant environmental concern. The development of effective and low-cost adsorbent materials is crucial for water remediation. Pyrimidine-containing materials have shown promise in this area due to the presence of nitrogen atoms in the pyrimidine ring, which can act as binding sites for metal ions.

While direct studies on this compound for heavy metal adsorption are limited, the principles derived from related pyrimidine-based materials suggest its potential. Covalent organic frameworks (COFs) with pyrimidine cores have been synthesized and demonstrated to be effective in adsorbing various heavy metal ions from aqueous solutions. northeastern.edu These porous materials possess a high surface area and a regular arrangement of pyrimidine units, which provide numerous accessible sites for metal ion coordination. The nitrogen atoms in the pyrimidine rings can form complexes with heavy metal ions, effectively removing them from the water. northeastern.edu

A hypothetical adsorbent based on this compound could be designed by polymerizing or grafting this molecule onto a solid support, such as silica (B1680970) or a polymer resin. The resulting material would feature exposed pyrimidine and bromophenyl groups. The nitrogen atoms of the pyrimidine ring would be the primary sites for heavy metal chelation. The adsorption process is typically influenced by factors such as pH, contact time, and the initial concentration of metal ions. The efficiency of such a material would be evaluated by its adsorption capacity and selectivity for different heavy metals.

Table 3: Research Findings on Pyrimidine-Based Adsorbents for Heavy Metals

| Adsorbent Material | Target Heavy Metals | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine-Cored Covalent Organic Frameworks (COFs) | Cu(II), Pb(II), Cd(II), etc. | High adsorption capacity due to porous structure and accessible nitrogen sites. Adsorption follows pseudo-second-order kinetics. northeastern.edu | northeastern.edu |

| 1,2,3,4-Tetrahydropyrimidine Derivative | Cd(II) | Demonstrated effective and rapid absorption of cadmium ions from aqueous solutions, with adsorption capacity influenced by pH and temperature. mdpi.com | mdpi.com |

Future Directions and Emerging Research Avenues for 4 4 Bromophenyl Pyrimidine

Development of Highly Efficient and Sustainable Synthetic Routes

The future of synthesizing 4-(4-Bromophenyl)pyrimidine and its derivatives lies in the adoption of green and sustainable chemistry principles. eurekaselect.com Modern synthetic strategies are increasingly focused on minimizing environmental impact while maximizing efficiency. nih.govescholarship.org Key areas of development include microwave-assisted synthesis, one-pot multicomponent reactions, and the use of environmentally benign solvents and reusable catalysts. eurekaselect.comnih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrimidine (B1678525) Derivatives

| Methodology | Key Advantages | Relevance to this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. nih.gov | Can accelerate key coupling steps in the synthesis pathway. |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. nih.gov | Enables the assembly of the core pyrimidine structure in a single, efficient step. |

| Green Catalysis | Use of reusable and non-toxic catalysts, sustainable processes. eurekaselect.comnih.gov | Reduces the environmental footprint of the synthesis. |

| Solvent-Free Reactions | Eliminates the need for potentially harmful organic solvents. eurekaselect.comnih.gov | Enhances the "green" profile of the manufacturing process. |

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Optimization